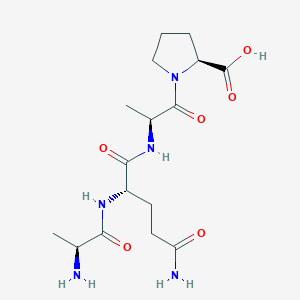
2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one is an organic compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of two nitrophenyl groups attached to a penta-1,4-dien-3-one backbone, with a methyl group at the second position. It has garnered interest due to its potential biological activities and its role in synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one typically involves a Claisen-Schmidt condensation reaction. This reaction is carried out between 4-nitrobenzaldehyde and 2-methyl-3-pentanone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature, followed by recrystallization to purify the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as column chromatography or recrystallization.
化学反応の分析
Types of Reactions
2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction of the nitro groups can be achieved using reducing agents like hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amino derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro groups can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and can be used in the development of new materials.
Biology: The compound has shown trypanocidal activity against Trypanosoma cruzi, the causative agent of Chagas disease. It has demonstrated effectiveness in inhibiting the growth of the parasite in both its epimastigote and amastigote forms.
Medicine: Due to its biological activity, it is being explored as a potential therapeutic agent for treating parasitic infections.
Industry: The compound’s unique structure makes it a candidate for use in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism by which 2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one exerts its biological effects involves the disruption of cellular processes in the target organism. For example, its trypanocidal activity is believed to result from the compound’s ability to interfere with the mitochondrial function of Trypanosoma cruzi, leading to cell death . The nitro groups in the compound may also contribute to its activity by generating reactive oxygen species that damage cellular components.
類似化合物との比較
2-Methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one can be compared with other similar compounds such as:
1,5-Bis(4-methoxyphenyl)penta-1,4-dien-3-one: This compound has methoxy groups instead of nitro groups, which may result in different biological activities and chemical reactivity.
1,5-Bis(4-hydroxyphenyl)penta-1,4-dien-3-one: The presence of hydroxy groups can enhance the compound’s ability to form hydrogen bonds, potentially affecting its solubility and interactions with biological targets.
The uniqueness of this compound lies in its nitro groups, which impart distinct chemical and biological properties compared to its analogs.
特性
CAS番号 |
919079-85-9 |
|---|---|
分子式 |
C18H14N2O5 |
分子量 |
338.3 g/mol |
IUPAC名 |
2-methyl-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one |
InChI |
InChI=1S/C18H14N2O5/c1-13(12-15-4-9-17(10-5-15)20(24)25)18(21)11-6-14-2-7-16(8-3-14)19(22)23/h2-12H,1H3 |
InChIキー |
NEWQRAXHTXEPDK-UHFFFAOYSA-N |
正規SMILES |
CC(=CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


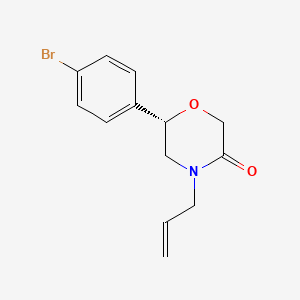
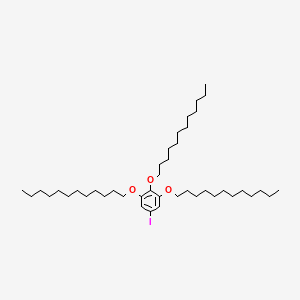
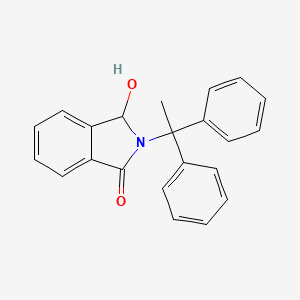
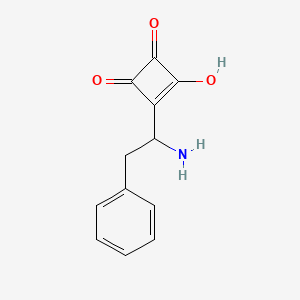
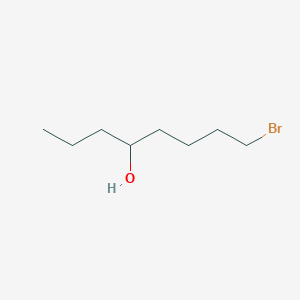
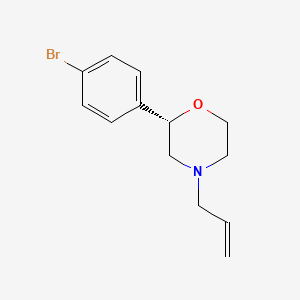
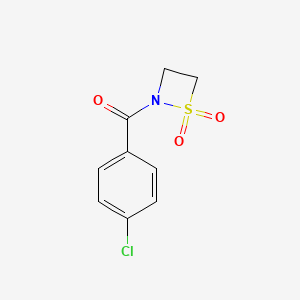
![8-Chloro-1,3-dimethyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14199529.png)

![4-{4-[(Oxan-2-yl)oxy]benzene-1-sulfonyl}phenol](/img/structure/B14199539.png)
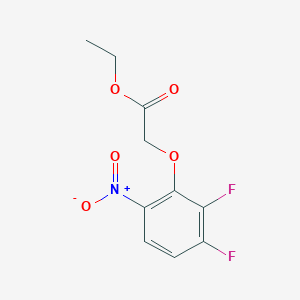
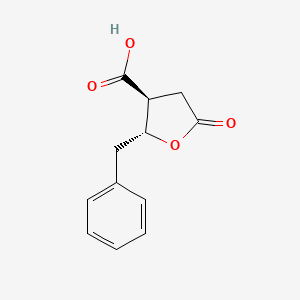
![[4-Heptoxy-3-(trifluoromethyl)phenyl]thiourea](/img/structure/B14199552.png)
